molecular formula C17H19NO3 B2378382 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706263-44-6

1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2378382
CAS No.: 1706263-44-6
M. Wt: 285.343
InChI Key: MPNNDMNVABKFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran and piperidin ring system, with a pent-4-enoyl group attached at the 1'-position. The spiro architecture confers structural rigidity, which is advantageous in drug design for enhancing target binding and metabolic stability.

Properties

IUPAC Name

1'-pent-4-enoylspiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-9-15(19)18-11-6-10-17(12-18)14-8-5-4-7-13(14)16(20)21-17/h2,4-5,7-8H,1,3,6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNNDMNVABKFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of vicinal diols . This process can be carried out under mild conditions using acetic acid as a solvent and periodic acid as an oxidant . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and related spirocyclic compounds:

Compound Name Core Structure Substituent Key Properties/Applications Reference
1'-(Pent-4-enoyl)-3H-spiro[...]piperidin]-3-one Spiro[isobenzofuran-1,3'-piperidin]-3-one Pent-4-enoyl at 1' Hypothetical therapeutic agent; unsaturated acyl group enhances reactivity N/A
1′-(1-Phenylcyclopropanecarbonyl)-[...]pyrrolidin]-3-one Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one Phenylcyclopropanecarbonyl Potent 11β-HSD1 inhibitor; rigid aryl group improves target specificity
3',6'-Bis(hexyloxy)-[...]xanthen]-3-one Spiro[isobenzofuran-1,9'-xanthen]-3-one Hexyloxy groups High fluorescence quantum yield; used in OLEDs and sensors
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Spiro[isobenzofuran-1,4'-piperidin]-3-one None (parent structure) Commercial scaffold; basis for derivatization
3H-Spiro[isobenzofuran-1,3′-isochroman] derivatives Spiro[isobenzofuran-1,3′-isochroman] Variable (e.g., halogens, alkyl) Synthesized via Pd-catalyzed cyclization; structural diversity for drug discovery

Key Observations:

Structural Flexibility vs. The pent-4-enoyl group introduces unsaturation, unlike the saturated acyl or alkoxy substituents in analogs, which may confer unique reactivity or metabolic pathways .

Biological Activity: The 11β-HSD1 inhibitor () demonstrates that acyl substitutions on spiro scaffolds can drive tissue-specific activity. The pent-4-enoyl group’s electrophilic nature might similarly interact with enzymatic targets, though this requires validation .

Synthetic Accessibility :

  • describes palladium-catalyzed spirocyclization methods applicable to diverse spiro systems, suggesting feasible routes for synthesizing the target compound .

Biological Activity

1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic compound characterized by a unique spirocyclic structure. This compound features a piperidine ring fused with an isobenzofuran moiety, linked through a pent-4-enoyl group. Its structural complexity suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates its intricate arrangement, which influences its biochemical interactions. The molecular formula is C17H19NO3C_{17}H_{19}NO_3, and its InChI key is MPNNDMNVABKFKY-UHFFFAOYSA-N. The spirocyclic nature of the compound contributes to its unique reactivity and interaction with biological targets.

The primary biological target for this compound is Tryptase alpha/beta-1 . The interaction occurs through the pent-4-enoyl group, which plays a crucial role in mediating its effects on various biochemical pathways. Notably, the compound has been shown to inhibit fatty acid oxidation, which could have implications for metabolic regulation.

Biochemical Pathways

The compound and its metabolites, including penta-2,4-dienoyl-CoA and acryloyl-CoA , have been studied as substrates or inhibitors of enzymes involved in β-oxidation. This inhibition may lead to altered lipid metabolism, suggesting potential applications in metabolic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that the pent-4-enoyl group can be readily cleaved, suggesting that the compound may be metabolized into active forms within the body. Understanding these metabolic pathways is essential for predicting therapeutic effects and potential side effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing selective cytotoxicity against certain types of tumors while sparing normal cells.
  • Enzyme Inhibition : It was found to inhibit key enzymes involved in lipid metabolism, suggesting a role in regulating energy homeostasis.

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Animal Models : Administration of the compound in rodent models demonstrated reduced fat accumulation and improved metabolic profiles.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly linked to its influence on neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructural FeaturesBiological Activity
Spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraonesSpirocyclic with indole moietyAnticancer activity
Spiro[2-benzofuran-3,3'-piperidine]-1-oneSimilar spirocyclic structureNeuroprotective properties

Q & A

Q. What are the established synthetic routes for 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?

The synthesis typically involves multi-step procedures:

  • Core spirocyclic framework formation : Reacting o-bromobenzyl mercaptan with n-butyllithium at low temperatures (-100°C) to generate lithiated intermediates, followed by cyclization to form the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold .
  • Acylation : Introducing the pent-4-enoyl group via nucleophilic acyl substitution or coupling reactions. Optimized conditions include using anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP or HOBt to enhance yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the molecular structure of this compound validated?

Structural characterization employs:

  • X-ray crystallography : Determines absolute configuration and spirocyclic geometry. ORTEP-3 software is commonly used for visualization .
  • NMR spectroscopy : Key signals include the spiro carbon (δ 70-80 ppm in 13C^{13}\text{C} NMR) and olefinic protons (δ 5.2-5.8 ppm in 1H^1\text{H} NMR) from the pent-4-enoyl group .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]+^+ at m/z 328.1542 for C18_{18}H21_{21}NO4_4) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pent-4-enoyl moiety?

  • Solvent selection : Non-polar solvents (e.g., DCM) minimize side reactions like hydrolysis, while polar aprotic solvents (e.g., DMF) improve acyl transfer efficiency .
  • Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or enzyme-catalyzed acylation reduces racemization risks .
  • Temperature control : Maintaining 0–25°C prevents thermal degradation of the enoyl group .
  • Yield optimization : DOE (Design of Experiments) methods identify critical factors (e.g., equivalents of acyl chloride, reaction time) .

Q. What pharmacological targets are associated with this spirocyclic compound?

  • Sigma receptor modulation : The spiro-piperidine scaffold shows affinity for sigma-2 receptors (Ki_i < 100 nM), implicated in cancer and neurodegenerative diseases .
  • Analgesic activity : Structural analogs exhibit µ-opioid receptor binding (IC50_{50} ~ 1 µM) in vitro, though selectivity requires further tuning .
  • Cellular uptake studies : Fluorescent derivatives (e.g., 3’,6’-diacetoxy analogs) are used to track subcellular localization via confocal microscopy .

Q. How can computational modeling guide derivative design?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses at sigma-2 receptors, prioritizing substituents with enhanced hydrophobic interactions .
  • QSAR models : Correlate logP values (2.5–3.5) with blood-brain barrier permeability for CNS-targeted analogs .
  • DFT calculations : Assess steric strain in the spirocyclic core to improve synthetic feasibility .

Data Contradiction Analysis

Q. How do discrepancies in catalytic systems for spiro compound synthesis arise?

  • Acid vs. base conditions : reports trifluoroacetic acid (TFA)-mediated cyclization (yield: 65%), while uses cobalt hydrogen sulfate under melt conditions (yield: 82%). The higher yield in melt conditions may stem from reduced solvent interference but risks thermal decomposition .
  • Stereochemical outcomes : Lithiation at -100°C () preserves chirality, whereas room-temperature methods () may lead to racemization, necessitating chiral HPLC for resolution .

Methodological Best Practices

Q. Table 1: Stock Solution Preparation (Adapted from )

ParameterRecommendation
Solubility in DMSO25 mg/mL (sonicate at 37°C for 10 min)
Storage temperature-80°C (6 months) or -20°C (1 month)
Freeze-thaw cycles≤3 cycles to prevent degradation
In vivo formulation10% DMSO + 40% PEG300 + 50% saline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.